1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with a unique structure that includes a diazinane ring substituted with aminoethyl and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with ethylenediamine, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Similar in structure but with different substituents, leading to varied chemical properties and applications.
N-(2-Aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but differs in the core structure, resulting in distinct biological activities.
Uniqueness: 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of both aminoethyl and diethyl groups. This combination imparts unique chemical reactivity and potential for diverse applications .
Properties
CAS No. |
37480-59-4 |
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Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-(2-aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H17N3O3/c1-3-10(4-2)7(14)12-9(16)13(6-5-11)8(10)15/h3-6,11H2,1-2H3,(H,12,14,16) |
InChI Key |
FEUGJVPSTQBTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCN)CC |
Origin of Product |
United States |
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